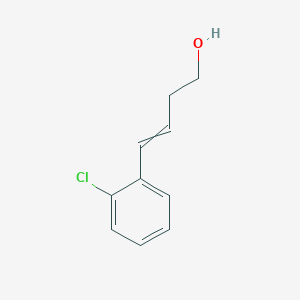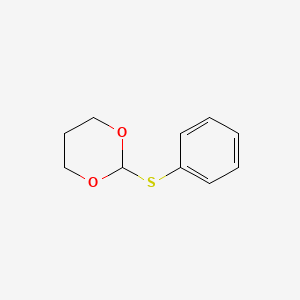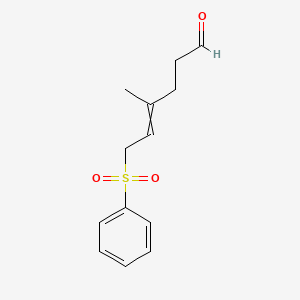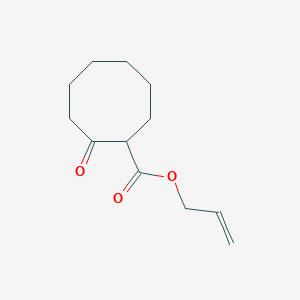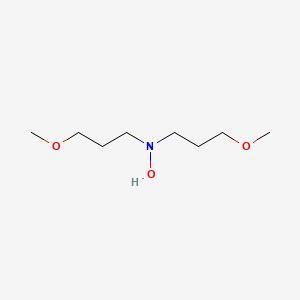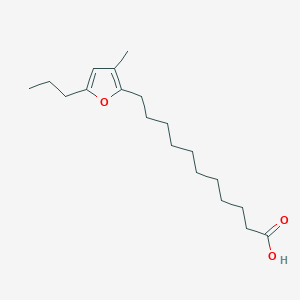![molecular formula C12H26O2S2 B14304093 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane CAS No. 117203-54-0](/img/structure/B14304093.png)
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is an organic compound characterized by its unique structure, which includes two methoxy groups and a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane typically involves the reaction of 1-methoxy-2,2-dimethylpropane with sulfur-containing reagents. One common method includes the use of disulfide reagents under controlled conditions to form the disulfide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane has several applications in scientific research:
Biology: Studied for its potential role in biological systems, particularly in redox biology.
Medicine: Investigated for its potential therapeutic applications due to its ability to modulate redox states.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing the compound to participate in various redox processes. This property makes it useful in applications where modulation of redox states is required.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2,2-dimethylpropane: Lacks the disulfide linkage, making it less versatile in redox reactions.
Dimethyl disulfide: Contains a disulfide bond but lacks the methoxy groups, limiting its reactivity in certain substitution reactions.
Uniqueness
1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane is unique due to its combination of methoxy groups and a disulfide linkage, providing a balance of reactivity in both redox and substitution reactions. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
117203-54-0 |
|---|---|
Molekularformel |
C12H26O2S2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
1-methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane |
InChI |
InChI=1S/C12H26O2S2/c1-11(2,3)9(13-7)15-16-10(14-8)12(4,5)6/h9-10H,1-8H3 |
InChI-Schlüssel |
HAOVPGJICPAWDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(OC)SSC(C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


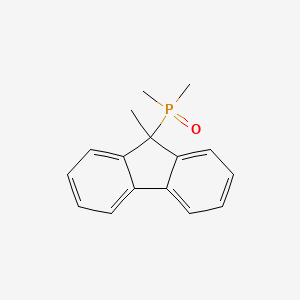
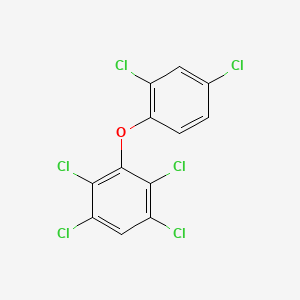
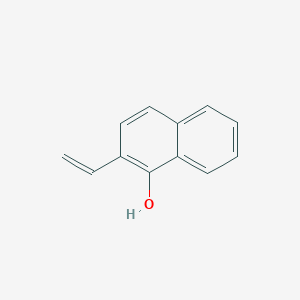
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
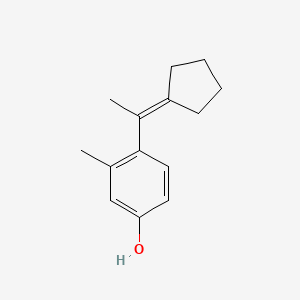
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
